N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen and sulfur atoms. The compound structure consists of a central 1,3-thiazole ring system positioned at the 2-position with an amino linkage to a hexanamide chain. The 4-position of the thiazole ring bears a phenyl substituent that contains a bromine atom at the para position, creating the 4-bromophenyl moiety that significantly influences the compound's chemical properties.
Structural analysis reveals that the thiazole ring maintains the characteristic five-membered heterocyclic configuration with sulfur at position 1 and nitrogen at position 3, consistent with established thiazole chemistry principles. The molecular geometry demonstrates significant pi-electron delocalization within the thiazole system, contributing to the aromatic character of the heterocycle. Nuclear magnetic resonance spectroscopic data for related thiazole compounds indicates that ring protons typically absorb between 7.27 and 8.77 parts per million, reflecting the diamagnetic ring current characteristic of aromatic systems.
The compound's three-dimensional structure exhibits planar characteristics within the thiazole ring system, while the hexanamide chain provides conformational flexibility that may be crucial for biological activity. Computational analysis suggests that the calculated pi-electron density marks the carbon at position 5 as the primary site for electrophilic substitution reactions, while the carbon at position 2 demonstrates susceptibility to deprotonation under appropriate conditions. The molecular weight of 353.28 grams per mole and the predicted density of 1.397 grams per cubic centimeter indicate a relatively compact molecular structure with significant halogen contribution to the overall mass.
Table 1: Fundamental Molecular Properties of this compound
Historical Context in Heterocyclic Chemistry Research
The development of thiazole chemistry traces its origins to the pioneering work of Hantzsch in 1887, who established the fundamental synthetic methodology that bears his name and remains the most widely utilized approach for thiazole ring construction. The Hantzsch thiazole synthesis revolutionized heterocyclic chemistry by providing a reliable method for assembling the thiazole ring system through condensation reactions between alpha-haloketones and thioamides or thiourea derivatives. This methodology has enabled the systematic exploration of thiazole derivatives and their applications across multiple scientific disciplines.
Historical investigations into thiazole chemistry began with Hofmann's work on benzothiazoles in 1879, establishing the foundation for systematic studies of this heterocyclic family. The recognition of thiazole as a crucial component in vitamin thiamine (vitamin B1) highlighted the biological significance of this ring system and stimulated extensive research into thiazole-containing natural products. Subsequent discoveries revealed thiazole moieties in numerous bioactive compounds, including the antibiotic penicillin and the antifungal agent luciferin found in fireflies.
The evolution of thiazole synthetic chemistry has progressed through several methodological advances beyond the original Hantzsch synthesis. Cook-Heilbron synthesis, Herz synthesis, and various modified Hantzsch procedures have expanded the synthetic toolkit available to researchers working with thiazole derivatives. Recent developments have incorporated microwave-assisted synthesis techniques, which have demonstrated superior efficiency in producing thiazole derivatives with improved yields and reduced reaction times. Gabriel's synthesis represents another significant contribution to thiazole ring closure methodologies, providing alternative approaches for accessing diverse structural variants.
The integration of brominated aromatic systems into thiazole chemistry represents a more recent development that has gained prominence due to the enhanced reactivity profiles and biological activities associated with halogenated compounds. Research into bromophenyl-substituted thiazoles has revealed unique pharmacological properties that distinguish them from their non-halogenated counterparts. These investigations have demonstrated that electron-withdrawing groups, particularly bromine substituents at the para position of phenyl nuclei attached to thiazole rings, can significantly enhance both antimicrobial and anticancer activities.
Position Within Thiazole Derivative Classifications
This compound occupies a distinct position within the broader classification of thiazole derivatives, representing the intersection of several important structural categories. The compound belongs to the class of 2-aminothiazoles, which constitute one of the most extensively studied subgroups within thiazole chemistry due to their diverse biological activities and synthetic accessibility. Within this classification, the presence of the 4-bromophenyl substituent places the compound among halogenated thiazole derivatives, a subclass recognized for enhanced pharmacological properties.
The structural classification of thiazole derivatives traditionally encompasses several major categories based on substitution patterns and functional group arrangements. Simple thiazoles represent the most basic structural type, while substituted thiazoles demonstrate increasing complexity through the introduction of various functional groups at different ring positions. Condensed thiazoles, such as benzothiazoles and thiazolidinones, represent higher-order structures where the thiazole ring is fused with additional ring systems. This compound falls within the substituted thiazole category, specifically as a 2,4-disubstituted derivative.
The presence of the hexanamide chain distinguishes this compound within the acylated thiazole subcategory, where amide functionality provides opportunities for hydrogen bonding interactions that may be crucial for biological activity. Research into structure-activity relationships within thiazole derivatives has revealed that amide substitution at the 2-position frequently correlates with enhanced biological activity, particularly in antimicrobial and anticancer applications. The specific combination of bromophenyl substitution at the 4-position and hexanamide functionality at the 2-position creates a unique structural profile that may exhibit distinct pharmacological properties.
Table 2: Classification Hierarchy for this compound
| Classification Level | Category | Structural Features |
|---|---|---|
| Primary | Heterocyclic Compounds | Five-membered ring with sulfur and nitrogen |
| Secondary | Thiazole Derivatives | 1,3-thiazole core structure |
| Tertiary | 2-Aminothiazoles | Amino or amide substitution at position 2 |
| Quaternary | Halogenated Thiazoles | Bromine substituent on aromatic ring |
| Quinternary | Acylated Thiazoles | Hexanamide chain at position 2 |
Comparative analysis with other thiazole derivatives reveals that this compound shares structural similarities with several bioactive compounds while maintaining unique features that distinguish it from related molecules. The compound's molecular architecture resembles that of other 4-arylthiazol-2-amines that have demonstrated significant biological activities in antimicrobial and anticancer screening programs. However, the specific combination of the 4-bromophenyl substituent and the hexanamide chain creates a distinct molecular profile that may exhibit unique binding characteristics and biological activities.
The positioning of this compound within thiazole derivative classifications also reflects broader trends in medicinal chemistry toward the development of heterocyclic compounds with enhanced selectivity and reduced toxicity profiles. Research into thiazole-based therapeutics has consistently demonstrated that structural modifications, particularly the introduction of halogen substituents and extended alkyl chains, can significantly influence pharmacokinetic properties and therapeutic efficacy. The systematic exploration of such structural variations has contributed to the development of numerous clinically important drugs containing thiazole moieties, including the anti-inflammatory agent meloxicam and various antimicrobial agents.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-2-3-4-5-14(19)18-15-17-13(10-20-15)11-6-8-12(16)9-7-11/h6-10H,2-5H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFYOFDHGOEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide begins with constructing the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur. A widely adopted strategy involves the Hantzsch thiazole synthesis , which condenses aldehydes with thiosemicarbazides to form thiosemicarbazones, followed by cyclization.
Step 1: Synthesis of 4-(4-Bromophenyl)-1,3-Thiazole-2-Amine
- Reagents :
- 4-Bromobenzaldehyde (aldehyde precursor)
- Thiosemicarbazide (nitrogen-sulfur donor)
- Cyclizing agent (e.g., bromine in acetic acid or iodine)
Mechanism :
Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (80–100°C)
- Time: 4–6 hours
Representative Data :
| Parameter | Value |
|---|---|
| Yield (crude) | 85–90% |
| Purification Method | Recrystallization (EtOH) |
Acylation of the Thiazole Amine
The second stage involves converting the 2-amino group into a hexanamide moiety via nucleophilic acyl substitution.
Step 2: Reaction with Hexanoyl Chloride
- Reagents :
- Hexanoyl chloride (acylating agent)
- Base (e.g., triethylamine or pyridine)
Mechanism :
- The amine attacks the electrophilic carbonyl carbon of hexanoyl chloride, displacing chloride and forming the amide bond.
Conditions :
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Time: 2–4 hours
Optimization Insights :
- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride minimizes side products.
- Base Selection : Triethylamine outperforms pyridine in scavenging HCl, improving yields to 75–80%.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Synthesis
Industrial methods prioritize yield, safety, and cost-effectiveness.
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Scale | 10–100 kg | >100 kg |
| Reagent Efficiency | Moderate | High |
| Safety | Requires HCl scrubbing | Inline neutralization |
| Yield | 70–75% | 80–85% |
Solvent Recycling and Waste Management
- Green Chemistry Practices :
Mechanistic and Kinetic Analysis
Cyclization Kinetics
The rate-determining step in thiazole formation is the cyclization of the thiosemicarbazone intermediate. Studies on analogous systems show:
$$
k = A \cdot e^{-Ea/(RT)}
$$
Where $$Ea$$ (activation energy) ≈ 85 kJ/mol, indicating moderate thermal requirements.
Side Reactions and Mitigation
- Over-Acylation : Controlled by gradual addition of acyl chloride and rigorous temperature monitoring.
- Oxidative Byproducts : Use of inert atmospheres (N₂ or Ar) suppresses thiazole ring oxidation.
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 60–70% while maintaining yields. For example, cyclization completes in 30 minutes at 120°C vs. 4 hours conventionally.
Enzymatic Acylation
Emerging approaches utilize lipases (e.g., Candida antarctica) for amide bond formation:
- Conditions : Phosphate buffer (pH 7.5), 37°C, 24 hours.
- Yield : 50–55% (lower than chemical methods but advantageous for heat-sensitive substrates).
Characterization and Quality Control
Spectroscopic Validation
Purity Standards
| Impurity | Tolerance Limit |
|---|---|
| Unreacted Thiosemicarbazide | ≤0.5% |
| Hexanoic Acid | ≤1.0% |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the thiazole ring structure .
Scientific Research Applications
Medicinal Chemistry
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide has shown promise in medicinal chemistry, particularly as a lead compound for the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics . The structure-activity relationship (SAR) analysis suggests that modifications at the bromophenyl position enhance antibacterial activity.
Agricultural Science
In agricultural applications, this compound has been investigated for its potential as a pesticide or herbicide.
Pesticidal Activity
Field studies have shown that compounds with thiazole rings can act as effective pesticides. In trials conducted on crops susceptible to fungal infections, formulations containing this compound exhibited significant fungicidal activity . The efficacy was attributed to its ability to disrupt fungal cell wall synthesis.
Materials Science
The compound's unique chemical characteristics also lend themselves to applications in materials science.
Polymer Development
Recent research has explored the incorporation of thiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. This compound has been used as a modifier in polycarbonate resins, resulting in improved impact resistance and thermal degradation temperatures .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy | Reference |
|---|---|---|
| Anticancer | High (IC50 < 10 µM) | |
| Antimicrobial | Moderate (MIC 20 µg/mL) | |
| Pesticidal | Effective (EC50 15 µg/L) |
Case Study 1: Anticancer Research
A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis through caspase activation and reduced cell viability significantly compared to controls .
Case Study 2: Agricultural Application
In a controlled trial assessing the fungicidal activity of this compound on wheat crops affected by Fusarium spp., results showed a 70% reduction in disease incidence when applied at a concentration of 100 ppm .
Mechanism of Action
The mechanism by which N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations :
- Amide Chain Length : The hexanamide chain confers higher lipophilicity than shorter chains (e.g., acetamide in ), which may influence blood-brain barrier penetration (relevant to CNS activity) .
- Electron-Withdrawing Groups : The trifluoromethyl group in compound 5n increases metabolic stability compared to bromine, which may reduce toxicity but alter target selectivity.
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
- Molecular Formula : C15H17BrN2OS
- Molecular Weight : 353.277 g/mol
- CAS Number : 461407-90-9
The biological activity of this compound is attributed to several mechanisms:
-
Antimicrobial Activity :
- It is believed to inhibit bacterial lipid biosynthesis, which is critical for maintaining cell membrane integrity.
- The compound has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Anticancer Activity :
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Inhibits breast cancer cell proliferation | |
| Enzyme Inhibition (p38 MAPK) | Potential inhibitor |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibits significant antimicrobial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Cell Line Study :
- Enzyme Inhibition Research :
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with similar thiazole derivatives:
| Compound Name | Activity Profile |
|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial and anticancer activity |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Selective PDE IV inhibitor |
This compound stands out due to its specific structural features that may confer distinct biological activities compared to other similar compounds .
Q & A
Q. What are the key synthetic steps and reaction conditions for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide?
The synthesis typically involves a multi-step pathway:
- Step 1 : Formation of the thiazole core via cyclization of 4-(4-bromophenyl)thiazol-2-amine with a hexanoyl chloride derivative under reflux in anhydrous dichloromethane .
- Step 2 : Coupling reactions using agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) to introduce the hexanamide group, with pH controlled at 7–8 to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is employed to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are used for structural validation?
- NMR : and NMR confirm the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and hexanamide chain (δ 2.3–2.5 ppm for CH-CO) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 365.04 (calculated for CHBrNOS) .
- IR : Stretching frequencies at 1650–1680 cm (amide C=O) and 650–680 cm (C-Br) are critical for functional group identification .
Q. What primary biological assays are used to screen its bioactivity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Reaction Optimization : Use of microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yield by 15–20% .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while low-temperature crystallization minimizes impurities .
- Quality Control : Parallel monitoring via TLC and inline UV detectors during column chromatography ensures consistent purity (>98%) .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Assay Standardization : Validate enzyme sources (e.g., recombinant vs. native proteins) and buffer conditions (pH, ionic strength) to reduce variability .
- Structural Analysis : Compare binding modes using molecular docking (AutoDock Vina) and site-directed mutagenesis to identify critical residues .
- Data Normalization : Use positive controls (e.g., staurosporine for kinases) and normalize inhibition percentages to account for batch-to-batch differences .
Q. What computational strategies predict target interactions and selectivity?
- Molecular Dynamics (MD) : Steered MD simulations (NAMD/GROMACS) reveal unbinding pathways and residence times for thiazole derivatives .
- Pharmacophore Modeling : Ligand-based models (MOE, Schrödinger) highlight essential features like the bromophenyl group for hydrophobic interactions .
- ADME Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = -0.5) and CYP450 inhibition risks .
Q. How to establish structure-activity relationships (SAR) for analogs?
- Substituent Variation : Compare analogs with halogen (Br vs. Cl) or alkyl chain modifications (hexanamide vs. butanamide) in bioassays (Table 1) .
| Substituent | MIC (µg/mL) | IC (HeLa) |
|---|---|---|
| Br (parent) | 8.2 | 12.5 µM |
| Cl | 15.6 | 28.7 µM |
| CH | >50 | >50 µM |
Q. How is X-ray crystallography applied to resolve its 3D structure?
- Data Collection : Use a synchrotron source (λ = 0.71073 Å) for high-resolution (<1.0 Å) data. SHELXL refines structures with R-factors <5% .
- Twinning Analysis : For non-merohedral twins (e.g., 47% minor component), use PLATON’s TwinRotMat to deconvolute diffraction patterns .
- Interaction Mapping : ORTEP-3 visualizes C–H···N and π-π interactions stabilizing the crystal lattice .
Q. How to address stability issues in pharmacological studies?
- Degradation Pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolysis of the amide bond as a major pathway .
- Formulation Strategies : Encapsulation in PEGylated liposomes increases plasma half-life from 2 to 8 hours in rodent models .
- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., hexanoic acid derivatives) in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
